molecular formula C4H5NO2S B13092736 5-(Sulfanylmethyl)-1,2-oxazol-3(2H)-one CAS No. 89660-61-7

5-(Sulfanylmethyl)-1,2-oxazol-3(2H)-one

Cat. No.: B13092736
CAS No.: 89660-61-7
M. Wt: 131.16 g/mol
InChI Key: GICQSDULUVJRIU-UHFFFAOYSA-N
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Description

5-(Mercaptomethyl)isoxazol-3(2H)-one is a heterocyclic compound featuring a five-membered isoxazole ring with a mercaptomethyl group at the 5-position. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Mercaptomethyl)isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-acyllactams with hydrazines or hydroxylamines, which acts as 1,3-bielectrophiles in heterocyclization reactions . Another method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often focus on eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred due to the high costs, low abundance, and toxicity associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

5-(Mercaptomethyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced isoxazole derivatives, and substituted isoxazole compounds .

Mechanism of Action

The mechanism of action of 5-(Mercaptomethyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with target proteins, leading to inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Properties

CAS No.

89660-61-7

Molecular Formula

C4H5NO2S

Molecular Weight

131.16 g/mol

IUPAC Name

5-(sulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C4H5NO2S/c6-4-1-3(2-8)7-5-4/h1,8H,2H2,(H,5,6)

InChI Key

GICQSDULUVJRIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(ONC1=O)CS

Origin of Product

United States

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